4-(3-氯苄氨基)-丁酸甲酯盐酸盐

描述

The compound is a derivative of 4-Chlorobenzylamine , which is an organic compound with the formula ClC6H4CH2NH2 . It’s likely that the compound you’re asking about has similar properties, but with additional functional groups attached.

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the 4-Chlorobenzylamine component) and an amine group. The exact structure would depend on the positions and orientations of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions involving their amine groups or aromatic rings .Physical And Chemical Properties Analysis

Based on the properties of similar compounds, we can infer that this compound might be a colorless liquid with a specific refractive index, boiling point, and density .科学研究应用

合成和化学性质

标记化合物的合成:Havránek 等人 (1970) 讨论了标记化合物的合成,包括 L-谷氨酰胺和 L-谷氨酸,通过涉及类似酯的反应 (Havránek、Kopecká‐Schadtová 和 Vereš,1970)。

工业合成:邱志强 (2007) 描述了与该化合物在结构上相似的药物中间体的工业合成,展示了其在药物制造中的相关性 (邱志强,2007)。

生物和制药研究

乳腺癌治疗:Miles 等人 (1958) 的一项研究提到了相关的 4-氧代丁烯酸衍生物对乳腺癌的抗肿瘤特性 (Miles、Yurjevich、Krasnykh Olga Petrovna、Pimenova Valentinovna 和 Goun,1958)。

氨基酸衍生物:Egbertson、Homnick 和 Hartman (1993) 讨论了氨基酸的选择性保护,这对于合成用于制药应用的复杂分子至关重要 (Egbertson、Homnick 和 Hartman,1993)。

环境分析

- 除草剂分析:Catalina 等人 (2000) 开发了一种分析水中氯苯氧基酸除草剂的方法,其中酯化是一个关键步骤。这反映了此类化合物的环境应用 (Catalina、Dallüge、Vreuls 和 Brinkman,2000)。

作用机制

安全和危害

未来方向

属性

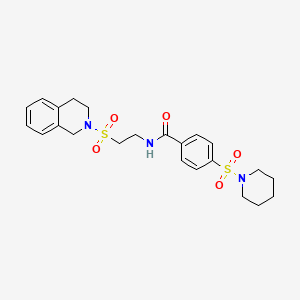

IUPAC Name |

methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNDLBCUJMJINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

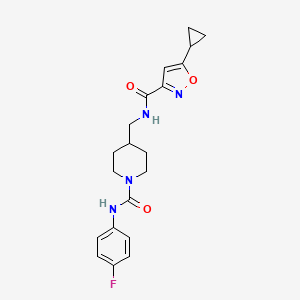

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)

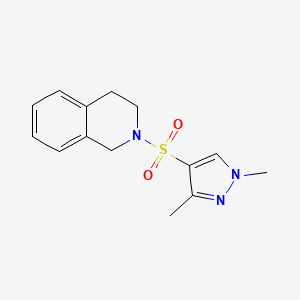

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

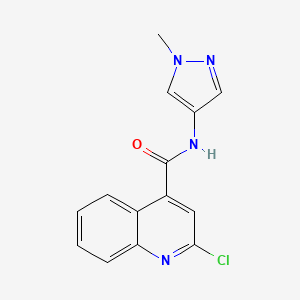

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

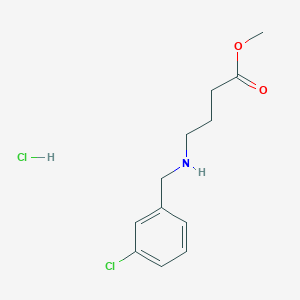

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)